

An In-Depth Technical Guide to the Molecular Structure of Dutasteride

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Compound of Interest		
Compound Name:	Dutasteride	
Cat. No.:	B1684494	Get Quote

Abstract

Dutasteride is a potent synthetic 4-azasteroid compound recognized for its role as a dual inhibitor of both type 1 and type 2 isoforms of 5α -reductase.[1][2] This enzyme is critical in the conversion of testosterone to the more potent androgen, 5α -dihydrotestosterone (DHT).[3] The inhibition of this pathway is the cornerstone of its therapeutic efficacy in the management of benign prostatic hyperplasia (BPH) and androgenetic alopecia.[4][5] This technical guide provides a comprehensive investigation into the molecular structure of **Dutasteride**, detailing its physicochemical properties, the experimental methodologies used for its structural elucidation, and the relationship between its structure and its mechanism of action. Quantitative data from crystallographic and spectroscopic analyses are presented to offer a complete molecular profile for researchers, scientists, and professionals in drug development.

Molecular Identity and Physicochemical Properties

Dutasteride's chemical identity is well-established through various analytical techniques. It is chemically designated as $(5\alpha,17\beta)$ -N-{2,5-bis(trifluoromethyl)phenyl}-3-oxo-4-azaandrost-1-ene-17-carboxamide.[2][6] Its fundamental properties, crucial for formulation and pharmacokinetic studies, are summarized in the table below. The molecule is notable for its poor aqueous solubility, a key consideration in its formulation into soft gelatin capsules containing mono-di-glycerides of caprylic/capric acid.[2][7]



Property	Value	Reference(s)
IUPAC Name	(1S,3aS,3bS,5aR,9aR,9bS,11 aS)-N-[2,5- bis(trifluoromethyl)phenyl]-9a,1 1a-dimethyl-7-oxo- 1,2,3,3a,3b,4,5,5a,6,9b,10,11- dodecahydroindeno[5,4- f]quinoline-1-carboxamide	[1][8]
Chemical Formula	C27H30F6N2O2	[1][6][9]
Molecular Weight	528.5 g/mol	[1][6][7]
CAS Number	164656-23-9	[1][8]
Appearance	White to pale yellow powder	[2][7]
Melting Point	242°C to 250°C	[2][7]
Solubility	Soluble in ethanol (44 mg/mL), methanol (64 mg/mL), and polyethylene glycol 400 (3 mg/mL); Insoluble in water.	[2][7]

Elucidation of the Molecular Structure

The definitive three-dimensional structure and chemical connectivity of **Dutasteride** have been confirmed through a combination of crystallographic and spectroscopic methods.[10] These techniques provide unambiguous proof of its complex steroidal framework, which includes seven chiral centers.[10]

Crystallographic Analysis

X-ray crystallography provides precise information on the spatial arrangement of atoms within a crystal lattice. Studies on commercial **Dutasteride** have revealed its crystalline structure, offering insights into its solid-state properties.



Parameter	Value	Reference(s)
Crystal System	Orthorhombic	[11]
Space Group	P212121 (#19)	[11]
Lattice Parameters	a = 7.587 Å, b = 9.961 Å, c = 33.500 Å	[11]
Cell Volume	2531.86 ų	[11]
Molecules per Cell (Z)	4	[11]

A prominent feature of the crystal structure is a zigzag chain formed by strong N–H···O=C hydrogen bonds that propagate along the a-axis, contributing to the stability of the crystalline lattice.[11]

Experimental Protocol: X-ray Powder Diffraction (XRPD)

The crystallographic data for **Dutasteride** was determined using high-resolution synchrotron powder diffraction data.

- Sample Preparation: A commercial sample of **Dutasteride** is loaded into a capillary tube for analysis.
- Data Collection: The diffraction pattern is collected using a synchrotron X-ray source, which
 provides a high-intensity, monochromatic beam. Data is typically collected over a 2θ range of
 5° to 40°.
- Structure Solution and Refinement: The crystal structure is solved and refined using the Rietveld method.[11] This computational technique involves fitting a calculated diffraction pattern to the experimental data, allowing for the determination of lattice parameters, atomic positions, and other structural details.
- Structural Optimization: Density Functional Theory (DFT) calculations can be employed to
 optimize the geometry of the refined structure, providing a comparison between the
 experimental and theoretically lowest-energy conformation.[11]



Spectroscopic Characterization

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the molecular structure in solution and determining its exact mass.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of **Dutasteride** is dissolved in a deuterated solvent (e.g., Chloroform-d, DMSO-d6) in a standard 5 mm NMR tube.
- Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Analysis: The proton spectrum is analyzed for chemical shifts, signal multiplicity (splitting patterns), and integration values to identify the types of protons and their neighboring environments, confirming the steroidal backbone and the bis(trifluoromethyl)phenyl group.
- ¹³C NMR Analysis: The carbon spectrum provides information on the number and types of carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR: Advanced 2D NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish connectivity between protons and carbons, confirming the complete structural assignment.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

- Sample Preparation: A dilute solution of **Dutasteride** is prepared in a suitable solvent, such as methanol or acetonitrile.
- Chromatographic Separation: The sample is injected into a High-Performance Liquid
 Chromatography (HPLC) system, typically equipped with a C18 reversed-phase column. An
 isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water) is used to elute
 the compound.



- Ionization: As the compound elutes from the column, it enters the mass spectrometer's ion source. Electrospray ionization (ESI) is commonly used for molecules like **Dutasteride**.
- Mass Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based
 on their mass-to-charge ratio (m/z). For **Dutasteride**, analysis in positive ion mode will show
 a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 529.4. This
 confirms the molecular weight of the compound.



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